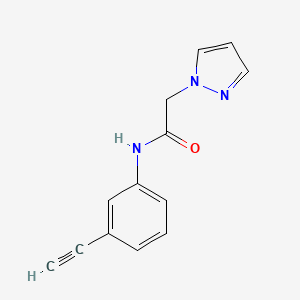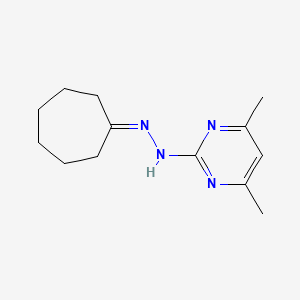
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and material science.
作用机制
The mechanism of action of 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide is not fully understood. However, it has been reported to act by inhibiting specific enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of protein kinase C (PKC), a protein involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. Furthermore, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide in lab experiments is its high potency and specificity. It has been reported to exhibit activity at low concentrations and to selectively target specific enzymes and proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide. One possible direction is the investigation of its potential application in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is the synthesis of novel derivatives with improved solubility and bioavailability. Furthermore, the development of new synthetic methods and the investigation of the mechanism of action of this compound can also be potential future directions.
合成方法
The synthesis of 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide involves the reaction of 2-amino-5-methylpyrazole, 1-(2-bromoethyl)-4-methoxybenzene, and 1,3-dimethyl-6-chloropyridazine-4,5-dione in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained after purification using chromatographic techniques.
科学研究应用
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide has been extensively studied for its potential application in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, it has been investigated for its potential application as a herbicide and as a building block for the synthesis of novel materials.
属性
IUPAC Name |
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-16-8-9(7-13-16)14-12(19)10-3-4-11(18)17(15-10)5-6-20-2/h3-4,7-8H,5-6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOMNHMQHZYJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NN(C(=O)C=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)


![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)




![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)

